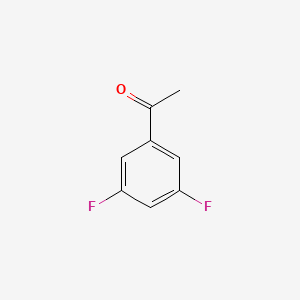

![molecular formula C7H10N4O4 B1297578 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid CAS No. 309935-84-0](/img/structure/B1297578.png)

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

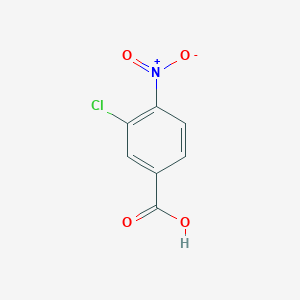

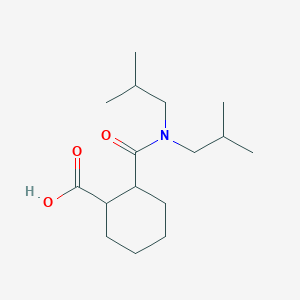

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, also referred to as DPA, is a synthetic amino acid that has been extensively studied for its biological properties and potential applications in various fields of research and industry. It is a chemical compound with a molecular weight of 214.18 g/mol.

Synthesis Analysis

The synthesis of imidazole compounds, such as DPA, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The molecular structure of DPA includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds, including DPA, can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

Imidazole, the core structure in DPA, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of DPA are not provided in the search results.Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- Novel conglomerates of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole derivatives were synthesized, exploring their crystal structures through X-ray diffraction, highlighting their potential for further chemical and material science research (Baranov et al., 2021).

Enzymatic Catalysis in Histidine Degradation

- The catalytic mechanism of imidazolonepropionase (HutI), involved in the conversion of imidazolone-5-propanoate to N-formimino-L-glutamate in histidine degradation, was elucidated using crystal structures. This research aids in understanding the enzyme's function and potential therapeutic applications (Tyagi et al., 2008).

Corrosion Inhibition

- Amino acids based on imidazolium zwitterions, synthesized by condensing glyoxal, formaldehyde, and amino acids, were studied for their corrosion inhibition performance on mild steel. This finding is significant for the development of new, environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

Antimicrobial Studies

- A series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs demonstrated potent antimicrobial activity against fungi and certain bacteria, suggesting potential for developing new antimicrobial agents (Dahiya, 2008).

Green Corrosion Inhibitors

- Novel green corrosion inhibitors based on imidazole analogs showed high efficiency in preventing corrosion, providing an eco-friendly alternative to traditional corrosion management strategies (Srivastava et al., 2017).

Synthesis of Novel Compounds

- Synthesis of new isoxazoles and dihydroisoxazoles with antifungal activity against various strains of fungi, including resistant ones, offers insights into potential therapeutic applications for fungal infections (Chevreuil et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHKVYLLWVYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336850 |

Source

|

| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309935-84-0 |

Source

|

| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

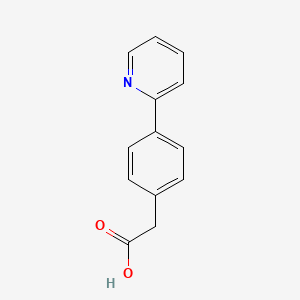

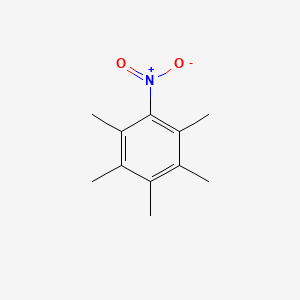

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)

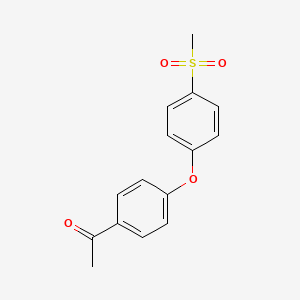

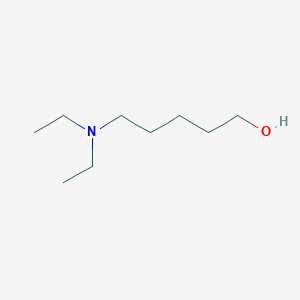

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)